molecular formula C14H12N2O3 B15244528 3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione

3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione

Cat. No.: B15244528
M. Wt: 256.26 g/mol
InChI Key: NFDDMCWCJVJCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

The synthesis of 3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of arene-1,4-diones and specific catalysts like titanium(IV) chloride (TiCl4) in the presence of reducing agents such as triethylsilane (Et3SiH) to facilitate the formation of the desired tetrahydrofuro structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione involves its interaction with specific molecular targets and pathways. For instance, its electronic properties may allow it to interact with cellular components, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting electronic properties, which make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3a,4,5,10,11,11a-hexahydrofuro[3,4-b]phenazine-1,3-dione

InChI

InChI=1S/C14H12N2O3/c17-13-7-5-11-12(6-8(7)14(18)19-13)16-10-4-2-1-3-9(10)15-11/h1-4,7-8,15-16H,5-6H2

InChI Key

NFDDMCWCJVJCQI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC3=C1NC4=CC=CC=C4N3)C(=O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.